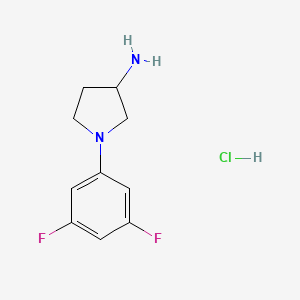
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃ClF₂N₂ and a molecular weight of 234.67 g/mol This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms on the phenyl ring
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 3,5-difluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)pyrrolidin-3-amine: This compound has a chlorine atom instead of fluorine, which can affect its chemical and biological properties.
1-(3,5-Dimethylphenyl)pyrrolidin-3-amine: The presence of methyl groups instead of fluorine can lead to differences in reactivity and biological activity.
1-(3,5-Difluorophenyl)pyrrolidin-2-one: This compound has a carbonyl group in place of the amine group, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C10H13ClF2N2 |
|---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12F2N2.ClH/c11-7-3-8(12)5-10(4-7)14-2-1-9(13)6-14;/h3-5,9H,1-2,6,13H2;1H |
InChI Key |
YFLRVUHCARRZBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=CC(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


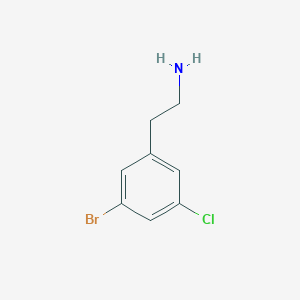
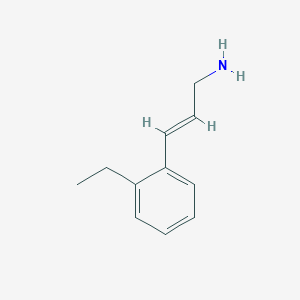
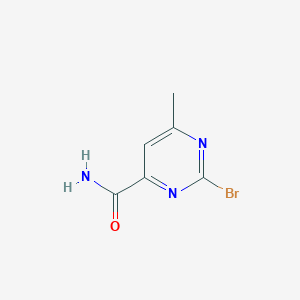
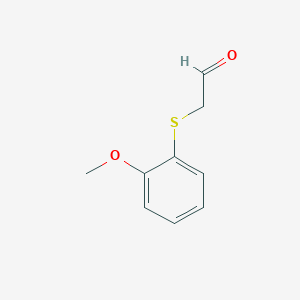

![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
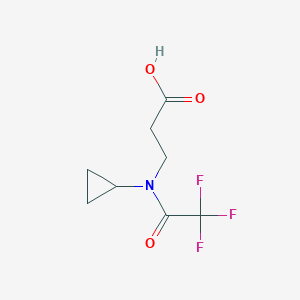
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)

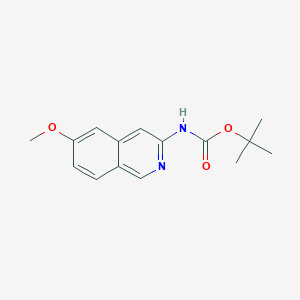
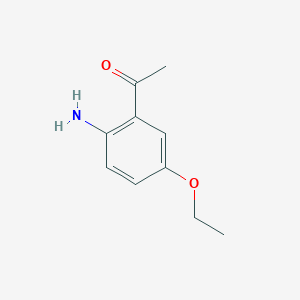
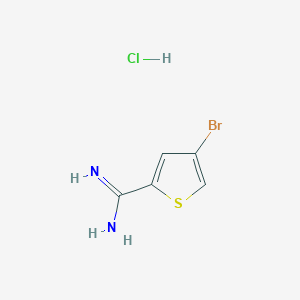
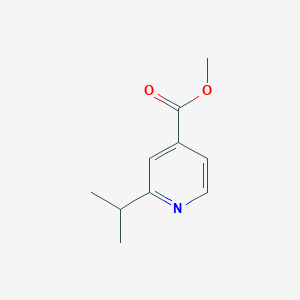
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)
